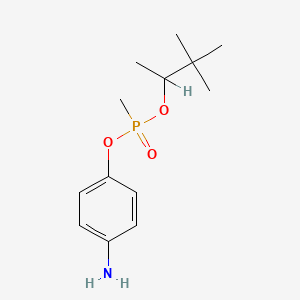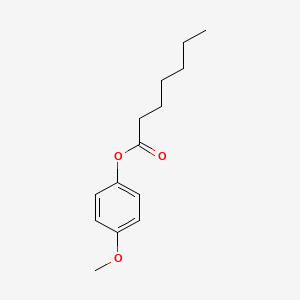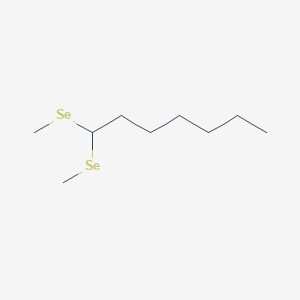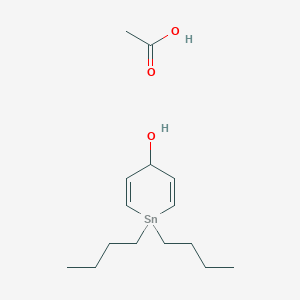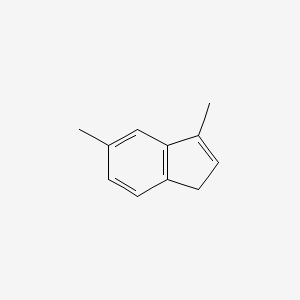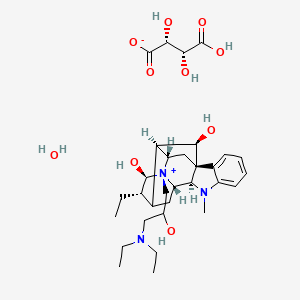
Detajmium bitartrate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Detajmium bitartrate hydrate is a compound that has garnered attention in various scientific circles due to its unique properties and potential applications. It is a salt formed from the combination of detajmium, an organic molecule, and bitartrate, a derivative of tartaric acid. The bitartrate component acts as a stabilizing agent, facilitating the delivery and absorption of detajmium in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of detajmium bitartrate hydrate involves the reaction of detajmium with bitartrate under controlled conditions. The process typically requires the use of solvents such as ethanol or water to dissolve the reactants. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product. The resulting solution is then subjected to crystallization to obtain this compound in its pure form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-efficiency reactors. The process is optimized to maximize yield and purity while minimizing waste. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Detajmium bitartrate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of detajmium, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Detajmium bitartrate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in studies related to cellular metabolism and signaling pathways.
Industry: It is used in the production of pharmaceuticals and as an additive in certain industrial processes.
Mécanisme D'action
The primary mechanism of action of detajmium bitartrate hydrate revolves around its interaction with cellular receptors. These receptors are typically proteins located on the surface of cells that respond to specific molecules. Detajmium binds to these receptors in a highly specific manner, initiating a cascade of intracellular events. This binding triggers a conformational change in the receptor, activating various signaling pathways within the cell .
One of the significant pathways influenced by this compound is the cyclic AMP (cAMP) pathway. The activation of this pathway leads to the production of cAMP, a secondary messenger that plays a crucial role in transmitting signals from the cell surface to its interior. cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, altering their activity and thereby modulating cellular functions .
Comparaison Avec Des Composés Similaires
Detajmium bitartrate hydrate is unique in its structure and properties. Similar compounds include other indole alkaloids and bitartrate salts. Some of these compounds are:
Ajmaline: Another indole alkaloid with similar pharmacological properties.
Quinidine: A bitartrate salt used in the treatment of arrhythmias.
Tartaric Acid Derivatives: Various derivatives of tartaric acid that share some chemical properties with this compound.
This compound stands out due to its specific interaction with cellular receptors and its ability to modulate multiple signaling pathways, making it a valuable compound in scientific research and therapeutic applications .
Propriétés
Numéro CAS |
53862-81-0 |
|---|---|
Formule moléculaire |
C31H49N3O10 |
Poids moléculaire |
623.7 g/mol |
Nom IUPAC |
(1R,9R,10S,13S,14R,15R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/C27H42N3O3.C4H6O6.H2O/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10;/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10);1H2/q+1;;/p-1/t16?,17-,18?,21-,22-,23+,24-,25+,26+,27+,30-;1-,2-;/m01./s1 |
Clé InChI |
DOHVHMBOUQUKBP-KKDVJSCKSA-M |
SMILES isomérique |
CC[C@@H]1[C@H]([N@+]2([C@H]3CC1[C@@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)CC(CN(CC)CC)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.O |
SMILES canonique |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
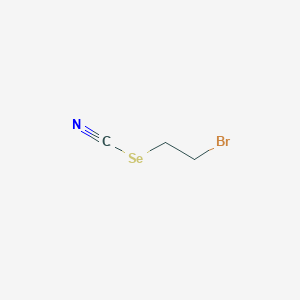

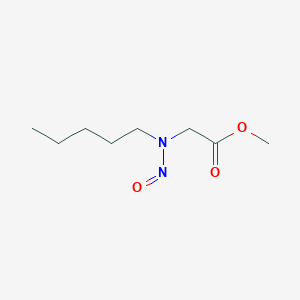
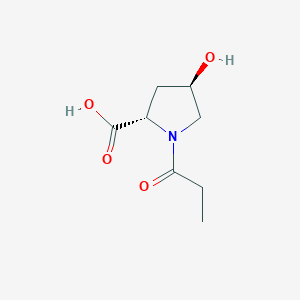
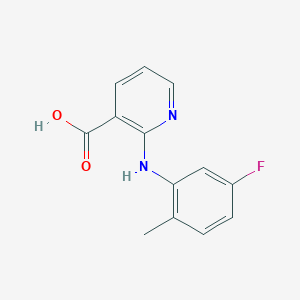
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
